molecular formula C7H6N2O3S B045197 Furo[3,2-c]pyridine-2-sulfonamide CAS No. 117612-42-7

Furo[3,2-c]pyridine-2-sulfonamide

Cat. No. B045197
M. Wt: 198.2 g/mol
InChI Key: PYNYTRWSFOCVRT-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridine-2-sulfonamide is a heterocyclic compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. Furo[3,2-c]pyridine-2-sulfonamide has been reported to exhibit promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism Of Action

The mechanism of action of Furo[3,2-c]pyridine-2-sulfonamide is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting specific enzymes or signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

The biochemical and physiological effects of Furo[3,2-c]pyridine-2-sulfonamide depend on its biological activity. For example, its anti-inflammatory activity may lead to a reduction in pain and swelling, while its anti-cancer activity may lead to the induction of apoptosis in cancer cells. In addition, its anti-microbial activity may lead to the inhibition of bacterial or fungal growth.

Advantages And Limitations For Lab Experiments

One advantage of using Furo[3,2-c]pyridine-2-sulfonamide in lab experiments is its diverse biological activities. This allows researchers to study its effects on various biological processes, such as inflammation, cancer, and microbial growth. However, one limitation of using this compound is its potential toxicity. Like other sulfonamides, Furo[3,2-c]pyridine-2-sulfonamide may cause adverse effects in vivo, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Furo[3,2-c]pyridine-2-sulfonamide. One direction is the development of more potent and selective analogs of this compound. This may lead to the identification of new therapeutic agents for the treatment of inflammatory diseases, cancer, and infectious diseases. Another direction is the investigation of the molecular mechanisms underlying the biological activities of Furo[3,2-c]pyridine-2-sulfonamide. This may provide insights into new drug targets and signaling pathways. Finally, the use of Furo[3,2-c]pyridine-2-sulfonamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential toxicity.

Scientific Research Applications

Furo[3,2-c]pyridine-2-sulfonamide has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, Furo[3,2-c]pyridine-2-sulfonamide has been reported to have anti-microbial activity against a wide range of bacteria and fungi.

properties

CAS RN

117612-42-7

Product Name

Furo[3,2-c]pyridine-2-sulfonamide

Molecular Formula

C7H6N2O3S

Molecular Weight

198.2 g/mol

IUPAC Name

furo[3,2-c]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H2,8,10,11)

InChI Key

PYNYTRWSFOCVRT-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1OC(=C2)S(=O)(=O)N

Canonical SMILES

C1=CN=CC2=C1OC(=C2)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of distilled diisopropylamine (16.2 ml, 0.116 mol) in distilled tetrahydrofuran (115 ml), cooled at -10° C., under a nitrogen atmosphere, was added 1.56M butyl lithium in hexane (75.3 ml, 0.117 mol). After 15 minutes, the solution was cooled to -70° C. and there was added dropwise a solution of furo[3,2-c]pyridine (11.74 g, 0.0987 mol) in tetrahydrofuran (70 ml). With vigorous stirring the gummy precipitate formed a salmon-colored powder. After one hour, sulfur dioxide gas was bubbled over the surface with gradual warming to room temperature. The suspension was diluted with diethyl ether (200 ml) and the precipitate was collected by filtration. This crude lithium sulfinate intermediate (29.1 g) was dissolved in water (200 ml) and sodium acetate trihydrate (61 g, 0.45 mol) and hydroxylamine-O-sulfonic acid (18 g, 0.16 mol) were added. The solution was stirred for 18 hours as the product slowly precipitated. The precipitated product was collected by filtration and redissolved in ethyl acetate/methanol, dried over anhydrous sodium sulfate, filtered through a pad of charcoal and evaporated to give white crystalline product (8.0 g, 41% yield). This material was recrystallized from ethyl acetate/methanol to give 6.7 g, m.p. 216°-218° C.
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75.3 mL
Type
reactant
Reaction Step Two
Quantity
11.74 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
61 g
Type
reactant
Reaction Step Four
Quantity
18 g
Type
reactant
Reaction Step Four
Yield
41%

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